2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, also known as 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline, is a compound that has garnered attention in medicinal chemistry due to its structural features that potentially confer biological activity. This compound is characterized by the presence of a piperazine ring and a pyridine moiety, which are often associated with various pharmacological properties.
2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline falls under the category of organic compounds, specifically within the class of piperazine derivatives. These types of compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline typically involves a multi-step process. One common method includes the reductive amination of an appropriate piperazine derivative with an aromatic aldehyde or ketone.
For example, one reported synthesis involves the reaction of 1-[(4-nitrophenyl)methyl]-4-(pyridin-2-yl)piperazine with reducing agents to yield the desired aniline derivative . The intermediates are typically characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures.
The molecular formula is C_{14}H_{18}N_{4}, with a molecular weight of approximately 246.32 g/mol. The presence of nitrogen atoms in both the piperazine and pyridine rings contributes to its potential interactions in biological systems.
This compound can participate in various chemical reactions typical of amines and heterocycles, including:
For instance, the introduction of substituents on the aromatic ring can be achieved through electrophilic substitution reactions, which are facilitated by the electron-donating effects of the piperazine group .
The mechanism of action for compounds like 2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline often involves interaction with biological targets such as enzymes or receptors.
Research indicates that piperazine derivatives can act as kinase inhibitors or affect neurotransmitter systems, highlighting their relevance in drug design .
The physical properties include:
Chemical properties involve:
Relevant analyses often include thermal stability assessments and solubility tests to determine its practical applications in formulations .
The primary applications of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline include:
The synthesis of 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline relies on strategic assembly of its three heterocyclic components. Two primary approaches dominate literature:
Convergent Synthesis: This method involves pre-forming the pyridine-piperazine fragment (1-(pyridin-2-yl)piperazine) followed by coupling with the electrophilic ortho-aminobenzyl derivative. The coupling typically employs a benzyl halide (e.g., 2-(aminomethyl)aniline derivative protected at nitrogen, or 2-nitrobenzyl bromide followed by nitro reduction) reacting with the secondary piperazine nitrogen under basic conditions (e.g., K₂CO₃ in acetonitrile or DMF). Yields range from 65–85%, influenced by the electron density of the piperazine nitrogen adjacent to the pyridine ring and steric hindrance at the benzylation site [5] [7].
Linear Synthesis: Starting from ortho-aminobenzaldehyde or ortho-nitrobenzaldehyde, reductive amination is performed with 1-(pyridin-2-yl)piperazine (Section 1.2). Alternatively, sequential assembly involves first synthesizing the aniline-piperazine fragment (e.g., via N-alkylation of 1-(2-aminophenyl)piperazine with 2-chloropyridine). This route often requires Pd/Cu catalysis (Section 1.3) due to the lower nucleophilicity of aryl halides compared to alkyl halides, with yields heavily dependent on catalyst choice [4] [5].
Table 1: Key Synthetic Routes for the Hybrid Scaffold
Strategy | Sequence | Key Step Conditions | Typical Yield (%) | Primary Reference |
---|---|---|---|---|
Convergent | 1-(Pyridin-2-yl)piperazine + Protected 2-(halomethyl)aniline | K₂CO₃, CH₃CN, reflux | 65-78 | [5] |
Convergent (Reductive) | 1-(Pyridin-2-yl)piperazine + 2-Nitrobenzaldehyde | NaBH₄, MeOH, rt; then H₂/Pd-C or Fe/AcOH | 70-85 (overall) | [7] |
Linear (Catalytic) | 1-(2-Aminophenyl)piperazine + 2-Bromopyridine | Pd₂(dba)₃/Xantphos, Cs₂CO₃, Toluene, 110°C | 55-75 | [4] [5] |
Critical Optimization Parameters:
Reductive amination is the predominant and most efficient method for forming the critical benzylic C–N bond linking the ortho-aminophenyl group to the piperazine nitrogen in the target molecule. It involves the condensation of 1-(pyridin-2-yl)piperazine with 2-nitrobenzaldehyde (or protected 2-aminobenzaldehyde) followed by reduction of the intermediate imine and the nitro group (if present) [8].
Reducing Agents and Selectivity:
Solvent and Temperature Effects:
Table 2: Reductive Amination Optimization for Target Molecule Synthesis
Reducing Agent | Solvent | Catalyst/Additive | Temp (°C) | Yield (%) | Dialkylation (%) | Key Advantage |
---|---|---|---|---|---|---|
NaBH(OAc)₃ | DCE, DCM | AcOH (cat.) | 0 - 25 | 80-92 | <3 | Functional group tolerance |
NaBH₃CN | MeOH | AcOH (cat.) / pH 7 buf | 25 | 70-85 | 5-10 | Compatibility with nitro groups |
BH₃·THF | THF | None | 25 - 40 | 75-88 | <5 | Strong reducing power |
H₂ (3-5 atm) / Pd-C | MeOH, EtOAc | None | 25 - 50 | 85-95* | <2 | Tandem aldehyde/nitro reduction |
While reductive amination forms the benzylic C–N bond, catalytic cross-coupling is crucial for synthesizing key precursors, particularly forming the C–N bond between pyridine and piperazine to generate 1-(pyridin-2-yl)piperazine.
Palladium-Catalyzed Amination (Buchwald-Hartwig):This is the benchmark method for coupling aryl halides (2-bromopyridine or 2-chloropyridine) with piperazine. Optimization focuses on ligand selection:
Copper-Catalyzed Ullmann-Goldberg Coupling:A lower-cost alternative, suitable for activated aryl halides like 2-bromopyridine.
Alternative and Emerging Systems:
Table 3: Catalytic Systems for Synthesizing 1-(Pyridin-2-yl)piperazine
Catalyst System | Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
---|---|---|---|---|---|---|---|
Pd₂(dba)₃ / XantPhos | 2-Bromopyridine | XantPhos | Cs₂CO₃ | 90 | 12 | 88 | [5] |
Pd-PEPPSI-IPr | 2-Chloropyridine | N/A (NHC in cat.) | t-BuONa | 60 | 6 | 92 | [4] |
CuI / N,N'-Dimethylethylenediamine | 2-Bromopyridine | DMEDA | K₃PO₄ | 110 | 24 | 75 | [5] |
Ni(COD)₂ / SIPr | 2-Chloropyridine | SIPr (NHC) | NaOtBu | 100 | 8 | 85 | [4] |
CuI / K₂CO₃ (solvent-free, MW) | 2-Iodopyridine | None | K₂CO₃ | 150 (MW) | 0.5 | 65 |
The presence of three distinct heterocyclic units (aniline, piperazine, pyridine) in 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline presents significant challenges in purification and unambiguous characterization.
Purification Challenges:
Characterization Challenges:
Table 4: Key Spectroscopic Signatures for Characterization
Technique | Region/Signal | Assignment | Characteristic Value | Notes |
---|---|---|---|---|
¹H NMR | δ 6.40 - 6.80 | Aniline ortho-H (to CH₂ and NH₂) | Complex multiplet | Highly sensitive to solvent/concentration |
δ 3.50 - 3.80 (s) | Benzylic CH₂ protons | Singlet, 2H | Confirms methylene bridge formation | |
δ 2.50 - 3.50 (m) | Piperazine CH₂ protons | Multiple broad peaks, 8H | Overlap common | |
δ 6.60 - 8.50 | Pyridine-H & Benzene-H | Multiplet, 7H | Pyridine H6 often downfield (~δ 8.2) | |
¹³C NMR | δ 145 - 160 | Pyridine C2 (N=) | Distinct signal | Diagnostic for pyridine regiochemistry |
δ 50 - 60 | Benzylic CH₂ carbon | Confirms methylene bridge | ||
δ 45 - 60 | Piperazine carbons (N-CH₂-N, N-CH₂-Py) | 2-4 signals | Overlap possible | |
IR | ~3400, 3480 cm⁻¹ | Aniline N-H stretch | Sharp, medium intensity | Distinguish from O-H |
~1600 cm⁻¹ | Pyridine C=N stretch | Medium, sharp | Overlaps C=C | |
~1220 - 1280 cm⁻¹ | C-N stretch (piperazine, aliphatic) | Strong | Broad region |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: